(2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-containing thiazole derivative featuring two methoxyphenyl substituents. The (2Z) configuration indicates a geometric isomer where the substituents on the propenenitrile moiety are positioned on the same side. The thiazole ring is substituted at the 4-position with a 3-methoxyphenyl group and at the 2-position with the prop-2-enenitrile chain bearing a 4-methoxyphenyl group. Methoxy groups are electron-donating, enhancing the electron density of the aromatic systems, which may influence π-π stacking interactions and solubility.
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-23-17-8-6-14(7-9-17)10-16(12-21)20-22-19(13-25-20)15-4-3-5-18(11-15)24-2/h3-11,13H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCAGCJDJEOTP-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure
The structure of (2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential . The evaluation of its cytotoxic effects was conducted using various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatocarcinoma) cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.12 | Induction of apoptosis |
| HepG2 | 7.34 | Cell cycle arrest |
| MCF-7 | 8.21 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Doxorubicin. The mechanism of action appears to involve apoptosis induction , as evidenced by flow cytometry assays showing increased Annexin V positivity in treated cells .
The biological activity of (2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Apoptosis Pathway Activation : The compound activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing further proliferation and promoting apoptosis .
- Inhibition of Metastasis : Preliminary studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Other Pharmacological Effects
Beyond its anticancer properties, this compound exhibits other biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound may reduce inflammatory markers, suggesting its utility in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- A study involving MDA-MB-231 cells reported that treatment with (2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to control groups .
- Another investigation focused on its effects on HepG2 cells, where it was found to induce cell cycle arrest at G1 phase and trigger apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The target compound is compared to six structurally related molecules (Table 1), focusing on substituent effects, molecular weight, and crystallography.
Table 1: Key Structural and Electronic Properties of Analogous Compounds
*Estimated molecular formula and weight based on structural similarity.
Key Observations:
- Substituent Effects : The dual methoxy groups in the target compound enhance electron density compared to fluorinated () or ethoxy-substituted () analogs. This may improve solubility in polar solvents but reduce membrane permeability.
- Steric Considerations: The 3-methoxyphenyl group on the thiazole ring introduces moderate steric hindrance, less pronounced than the isoindole-dione group in but more than the phenyl group in .
- Electronic Modulation : The nitro group in creates a strong electron-withdrawing effect, contrasting with the electron-donating methoxy groups in the target compound.
Crystallography :
Pharmacological Potential
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?
Answer: The compound can be synthesized via a multi-step approach:
- Thiazole Ring Formation : React 3-methoxyphenyl-substituted thiourea with α-bromo ketones to form the thiazole core .
- Knoevenagel Condensation : Couple the thiazole intermediate with 4-methoxyphenylacetonitrile under basic conditions (e.g., piperidine/ethanol) to introduce the propenenitrile moiety. Monitor reaction progress via TLC and purify via column chromatography .
- Stereochemical Control : Use Z-selective conditions (e.g., low temperature, sterically hindered bases) to favor the (2Z)-configuration, confirmed by NOESY NMR .
Q. How is X-ray crystallography employed to confirm the stereochemistry and molecular geometry of this compound?
Answer:
- Data Collection : Collect single-crystal X-ray diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Use SHELXT for phase determination via intrinsic phasing .
- Refinement : Refine the model with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Validate the (2Z)-configuration using Hirshfeld surface analysis .
- Visualization : Generate ORTEP diagrams with WinGX to illustrate anisotropic thermal ellipsoids and molecular packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and Z-configuration (e.g., coupling constants ) .
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220 cm) and methoxy (C-O) vibrations (~1250 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF), ensuring isotopic pattern matches the expected ratio if halogens are present .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?
Answer:
- Re-evaluate Computational Parameters : Optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (IEFPCM model) .
- Experimental Validation : Repeat NMR under controlled conditions (dry solvent, inert atmosphere) to exclude degradation artifacts .
- Cross-Validation : Compare with X-ray-derived geometry (e.g., torsion angles) to identify conformational flexibility causing shifts .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Temperature Gradients : Gradually lower temperature from 25°C to 4°C to reduce nucleation density.
- Additive Screening : Introduce trace co-solvents (e.g., ethyl acetate) to modify crystal packing .
Q. How can synthetic yields be optimized for the Knoevenagel condensation step?
Answer:
- Catalyst Optimization : Replace traditional bases with organocatalysts (e.g., L-proline) to enhance enantioselectivity and reduce side reactions .
- Microwave Assistance : Use microwave irradiation (80°C, 30 min) to accelerate reaction kinetics and improve yield by 15–20% .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and terminate reactions at optimal conversion .
Q. What are common pitfalls in interpreting electron density maps during structure refinement?
Answer:
- Disordered Solvents : Use SQUEEZE (PLATON) to model diffuse electron density from unresolved solvent molecules .
- Twinning Artifacts : Apply twin law matrices in SHELXL to deconvolute overlapping reflections in twinned crystals .
- Hydrogen Bond Ambiguity : Validate H-atom positions using neutron diffraction or DFT-optimized geometries .
Q. How do electronic effects of methoxy substituents influence the compound’s reactivity?
Answer:
- Resonance Stabilization : The 4-methoxyphenyl group donates electron density via resonance, activating the thiazole ring toward electrophilic substitution .
- Steric Effects : 3-Methoxy substitution introduces torsional strain, reducing conjugation between the thiazole and propenenitrile moieties. Quantify via DFT-calculated HOMO-LUMO gaps .
Q. What experimental design considerations ensure reproducibility in biological activity assays?
Answer:
- Sample Purity : Validate purity via HPLC (>98%) and DSC (melting point consistency) to exclude impurities affecting bioactivity .
- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
- Matrix Stabilization : For long-term assays, store samples at –80°C with cryoprotectants (e.g., DMSO) to prevent degradation .
Q. How can researchers address conflicting data in structure-activity relationship (SAR) studies?
Answer:
- Meta-Analysis : Pool data from multiple assays (e.g., IC, LogP) to identify outliers using Grubbs’ test .
- Molecular Dynamics : Simulate ligand-receptor binding modes (e.g., GROMACS) to reconcile activity disparities caused by conformational dynamics .
- Synthetic Derivatives : Prepare analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
